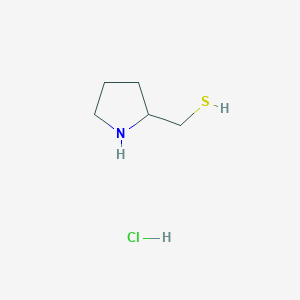

(Pyrrolidin-2-yl)methanethiolhydrochloride

Description

(Pyrrolidin-2-yl)methanethiolhydrochloride is a pyrrolidine derivative featuring a methanethiol (-CH2SH) group at the 2-position of the pyrrolidine ring, with a hydrochloride salt. The compound combines the structural rigidity of the pyrrolidine ring with the nucleophilic and redox-active thiol group, making it relevant in synthetic chemistry and biochemical studies.

Properties

Molecular Formula |

C5H12ClNS |

|---|---|

Molecular Weight |

153.67 g/mol |

IUPAC Name |

pyrrolidin-2-ylmethanethiol;hydrochloride |

InChI |

InChI=1S/C5H11NS.ClH/c7-4-5-2-1-3-6-5;/h5-7H,1-4H2;1H |

InChI Key |

WQZYDUAYFBOFQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(NC1)CS.Cl |

Origin of Product |

United States |

Preparation Methods

Stereoselective Construction of the Pyrrolidine Ring

The pyrrolidine core can be synthesized via stereoselective cyclization of suitable precursors, such as amino acids or amino alcohol derivatives, employing methods like intramolecular nucleophilic substitution or cycloaddition reactions . For example, the Strecker synthesis or reductive amination of aldehydes/ketones can generate the pyrrolidine ring with controlled stereochemistry.

Introduction of the Methanethiol Group

The key step involves functionalization at the 2-position of the pyrrolidine ring, which can be achieved through:

- Nucleophilic substitution of a suitable leaving group (e.g., halide) with a thiol nucleophile.

- Formation of a thiol via reduction or thiolation of a precursor containing a suitable functional group (e.g., aldehyde or ketone).

Specific Preparation Methods

Synthesis via Nucleophilic Substitution of a 2-Halopyrrolidine Intermediate

Advantages: High regioselectivity and stereocontrol, straightforward purification.

Synthesis via Reductive Amination followed by Thiolation

| Step | Description | Reagents & Conditions | References | |

|---|---|---|---|---|

| 1 | Formation of pyrrolidine core | Reductive amination of 2-aminobutanal or similar aldehyde with ammonia or primary amines | Commonly performed with sodium cyanoborohydride in methanol | |

| 2 | Introduction of methylthiol group | Reacting the 2-position amino group or aldehyde with methylthiol derivatives, such as methylthiol acetic acid derivatives, under reducing conditions | Use of thiolating agents like methylthiol in the presence of reducing agents | |

| 3 | Hydrochloride salt formation | Acidification with HCl to generate the hydrochloride salt |

Note: This method allows stereochemical control via chiral starting materials and can be optimized for yield and purity.

Data Table Summarizing Preparation Methods

| Method | Key Reagents | Main Reactions | Stereochemistry Control | Advantages | Limitations |

|---|---|---|---|---|---|

| Halogenation & Nucleophilic Substitution | Halogenating agents (NBS/NCS), methanethiol, base | Halogenation of pyrrolidine, nucleophilic substitution | High, via stereoselective halogenation | Straightforward, high regioselectivity | Requires halogenation step |

| Reductive Amination & Thiolation | Amino aldehydes, methylthiol derivatives, reducing agents | Ring formation, thiol introduction | Possible with chiral precursors | Good stereocontrol, versatile | Multi-step process |

Notes on Optimization and Purification

- Reaction conditions such as temperature, solvent, and reagent equivalents significantly influence yield and stereoselectivity.

- Purification typically involves column chromatography, recrystallization, or preparative HPLC.

- Characterization includes NMR, IR, and mass spectrometry to confirm structure and stereochemistry.

Chemical Reactions Analysis

Types of Reactions

(Pyrrolidin-2-yl)methanethiolhydrochloride undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form the corresponding thiol.

Substitution: The methanethiol group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Water, ethanol, dichloromethane.

Major Products Formed

Oxidation Products: Disulfides, sulfonic acids.

Reduction Products: Free thiol.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (Pyrrolidin-2-yl)methanethiolhydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in organic synthesis and medicinal chemistry.

Biology

In biological research, this compound is studied for its potential role in modulating biological pathways. It may be used in the development of new drugs or as a tool to study enzyme mechanisms.

Medicine

In medicine, (Pyrrolidin-2-yl)methanethiolhydrochloride is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of pharmaceuticals with specific biological activities.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Pyrrolidin-2-yl)methanethiolhydrochloride involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, modulating their activity. This interaction can affect various cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (Pyrrolidin-2-yl)methanethiolhydrochloride with structurally related compounds from the evidence:

Key Observations:

- Thiol vs. Phenyl/Methoxy Groups : The thiol group in the target compound is more nucleophilic and redox-sensitive compared to the phenyl () or methoxyphenyl () groups, which confer lipophilicity and aromaticity .

- Salt Forms : The hydrochloride salt in the target compound and enhances water solubility, whereas the dihydrochloride in may further improve stability in acidic conditions .

Physicochemical Properties

- Reactivity : The thiol group in the target compound is prone to oxidation (e.g., forming disulfides) and metal chelation, similar to methanethiol’s role in microbial systems (). This contrasts with the inert lactam group in 5-Methyl-2-pyrrolidone (), which is stable under ambient conditions .

- Solubility : The hydrochloride salt likely increases aqueous solubility compared to neutral pyrrolidine derivatives. For example, 5-Methyl-2-pyrrolidone () is a polar aprotic solvent, while the phenyl-substituted compound () may exhibit lower solubility due to aromaticity .

Biological Activity

(Pyrrolidin-2-yl)methanethiolhydrochloride, also known as [(2R)-pyrrolidin-2-yl]methanethiol;hydrochloride, is a compound characterized by its unique pyrrolidine ring structure and methanethiol group. This compound has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. The following sections provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₅H₁₁ClN₁S

- Molecular Weight : Approximately 151.67 g/mol

- Structure : Contains a five-membered nitrogen-containing heterocycle (pyrrolidine) with a methanethiol group attached to the second carbon.

The biological activity of (Pyrrolidin-2-yl)methanethiolhydrochloride is primarily attributed to its thiol group, which can form covalent bonds with cysteine residues in proteins. This interaction can modulate protein function and activity, making it a significant compound for therapeutic applications.

Antimicrobial Activity

Research indicates that (Pyrrolidin-2-yl)methanethiolhydrochloride exhibits notable antimicrobial properties. It has been investigated against various bacterial strains, showing effectiveness in inhibiting growth and reducing viability. The compound's mechanism may involve disrupting cellular processes through thiol interactions with essential proteins.

Anticancer Properties

The compound has also been explored for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the modulation of signaling pathways influenced by thiol interactions. Specific case studies have highlighted its efficacy against certain cancer types, although further research is required to fully elucidate its mechanisms and therapeutic potential .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that (Pyrrolidin-2-yl)methanethiolhydrochloride effectively inhibited the growth of multi-drug resistant bacterial strains, suggesting its potential as an alternative treatment option in antibiotic resistance contexts.

- Cancer Cell Studies : In vitro studies have shown that the compound can reduce cell viability in specific cancer cell lines, with IC50 values indicating significant potency. The exact pathways involved are still under investigation, but initial results are promising .

Comparative Analysis

The following table compares (Pyrrolidin-2-yl)methanethiolhydrochloride with similar compounds regarding their biological activities:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| (Pyrrolidin-2-yl)methanethiolhydrochloride | Yes | Yes | Forms covalent bonds with cysteine residues |

| Pyrrolidine | Limited | Minimal | Basic nitrogen-containing five-membered ring |

| Methanethiol | Yes | None | Simple thiol without cyclic structure |

| Pyrrolidine-2-one | Limited | Moderate | Contains a carbonyl group instead of thiol |

Q & A

Q. What are the common synthetic routes for (Pyrrolidin-2-yl)methanethiolhydrochloride, and how are reaction intermediates characterized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination, leveraging pyrrolidine precursors functionalized with thiol and methyl groups. For example, chiral catalysts like (S)-proline derivatives may be employed to control stereochemistry during ring closure . Key intermediates are characterized using thin-layer chromatography (TLC) to monitor progress and NMR spectroscopy (¹H/¹³C) to confirm structural integrity. Final purification often involves recrystallization or reverse-phase HPLC to isolate the hydrochloride salt .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological assays?

- Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating dissolution in physiological buffers for in vitro studies. For instance, solubility testing via UV-Vis spectroscopy at pH 7.4 can confirm stability, while dynamic light scattering (DLS) ensures no aggregation in solution . This is critical for dose-response experiments in cell-based assays.

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize racemization during synthesis?

- Methodological Answer : Racemization often occurs at the pyrrolidine chiral center under acidic or high-temperature conditions. To mitigate this:

- Use low-temperature regimes (0–5°C) during protonation steps.

- Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to stabilize intermediates .

- Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide column (e.g., Chiralpak AD-H) .

- Computational modeling (DFT) can predict energy barriers for racemization, guiding solvent and catalyst selection .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from impurities or batch variability. Recommended steps:

- High-resolution mass spectrometry (HRMS) and elemental analysis to verify purity (>98%).

- Dose-response curve normalization using internal controls (e.g., reference agonists/antagonists).

- Meta-analysis of receptor binding data (e.g., Ki values) to identify outliers linked to assay conditions (e.g., ionic strength, ATP levels) .

Q. How can researchers investigate the compound’s interaction with biological targets like GPCRs or enzymes?

- Methodological Answer :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinity (KD) and stoichiometry .

- Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict binding poses and stability, validated by mutagenesis studies (e.g., alanine scanning) .

- Cryo-EM or X-ray crystallography resolves structural details of ligand-receptor complexes, though crystallization may require PEG-based screens .

Key Notes

- Stereochemical Integrity : Chiral centers require rigorous validation via optical rotation and circular dichroism (CD) .

- Data Reproducibility : Batch-to-batch variability can be reduced using quality-controlled reagents (e.g., Sigma-Aldrixh’s ≥99.9% solvents) .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approvals for animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.